3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO4S/c1-22-12-5-3-4-11(8-12)16(23-2)10-19-24(20,21)13-6-7-15(18)14(17)9-13/h3-9,16,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTVIXTZXQDTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation
3-Methoxybenzaldehyde undergoes condensation with nitroethane in the presence of a base (e.g., ammonium acetate) to form β-nitrostyrene derivatives. This intermediate is subsequently reduced using hydrogen gas and a palladium-on-carbon catalyst to yield 2-(3-methoxyphenyl)ethylamine.
O-Methylation
The secondary alcohol in the ethylamine chain is methylated using methyl iodide and a base such as potassium carbonate in dimethylformamide (DMF). Reaction conditions include refluxing at 80–90°C for 6–8 hours to achieve complete methylation.
Optimization Notes :
- Catalyst Loading : 5–10 wt% Pd/C for efficient nitro group reduction.
- Solvent Choice : Methanol or ethanol for reductive amination; DMF for methylation.
Sulfonamide Coupling Reaction
The final step involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine in the presence of a base to facilitate nucleophilic substitution. A representative procedure adapted from analogous sulfonamide syntheses is outlined below:
Reaction Setup
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (2.2 equivalents) to neutralize HCl generated during the reaction.
- Molar Ratio : 1:1.05 (sulfonyl chloride:amine) to ensure complete amine consumption.
Procedure
- Dissolve the amine (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM at 0°C.
- Add 3-chloro-4-fluorobenzenesulfonyl chloride (1.05 equiv.) dropwise over 30 minutes.
- Stir the mixture at room temperature for 12–16 hours.
- Quench the reaction with ice-cold water and extract with DCM.
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Typical yields range from 65% to 75%.
Critical Quality Controls :
- HPLC Purity : ≥98% (C18 column, acetonitrile/water mobile phase).
- Melting Point : 120–123°C (literature value unverified; requires empirical validation).
Alternative Synthetic Routes
One-Pot Sulfonylation
Patent data describes a one-pot method where the amine and sulfonyl chloride are reacted in a polar aprotic solvent (e.g., N-methylpyrrolidinone) with catalytic dimethylaminopyridine (DMAP). This approach reduces purification steps and improves yields to ~80%.
Solid-Phase Synthesis
For high-throughput applications, the amine can be immobilized on Wang resin, followed by sulfonylation and cleavage with trifluoroacetic acid. This method is less common but offers advantages in combinatorial chemistry.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires modifications to ensure safety and efficiency:
- Solvent Recovery : Distillation and reuse of DCM or THF to reduce costs.
- Exothermic Control : Jacketed reactors with cooling systems to manage heat during sulfonyl chloride addition.
- Waste Management : Neutralization of acidic byproducts with aqueous sodium bicarbonate before disposal.
Challenges and Mitigation Strategies
- Impurity Formation : Hydrolysis of sulfonyl chloride to sulfonic acid is minimized by using anhydrous solvents and inert atmospheres.
- Low Amine Reactivity : Activation with 4-dimethylaminopyridine (DMAP) or ultrasound irradiation enhances reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings are functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide moiety.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key analogs with halogen or methoxy substitutions are summarized below:
Key Observations :
- Halogen Position: The target’s 3-Cl,4-F substitution is distinct from 1c (4-Cl), 1d (4-F), and 1h (3-F).
- Methoxy vs. Halogen : Compound 1e (4-OCH₃) exhibits a lower melting point (144–146°C) compared to halogenated analogs (e.g., 1d: 155–156°C), suggesting methoxy groups may reduce crystallinity due to weaker intermolecular forces .
- TCN-201: Shares the 3-Cl,4-F substitution but has a bulkier side chain.
Variations in the Sulfonamide Side Chain
The target compound’s side chain (2-methoxy-2-(3-methoxyphenyl)ethyl) is compared to analogs with different substituents:
Key Observations :
- Aryl vs.
- Steric Effects : The branched ethyl group in the target compound could introduce steric hindrance, affecting binding to flat enzymatic pockets (e.g., kinases) compared to linear side chains in 1c–1h.
Spectroscopic and Analytical Data
NMR and LC-MS data from analogs provide insights into structural confirmation:
- 1H NMR Shifts : Aromatic protons in halogenated compounds (1c, 1d, 1h) resonate downfield (δ 7.6–7.8 ppm) due to electron-withdrawing effects, while methoxy-substituted 1e shows upfield shifts (δ 7.42 ppm) .
- LC-MS : Molecular ion peaks for analogs (e.g., 1g: m/z 537 [M+H]⁺) confirm purity and structural integrity .
Biological Activity
3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features, including a chloro group, a fluoro group, and methoxyphenyl substituents, suggest potential biological activities that could be harnessed for therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Functional Groups:
- Chloro Group (Cl) : Enhances lipophilicity and bioactivity.
- Fluoro Group (F) : Often confers increased metabolic stability.
- Methoxy Substituents : Contribute to solubility and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding : The sulfonamide moiety may form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The aromatic rings facilitate interactions with lipid membranes and protein binding sites.
Biological Activity
Research indicates that this compound may exhibit antibacterial and anti-inflammatory activities typical of sulfonamide compounds. Although specific biological targets have not been fully elucidated, preliminary studies suggest its potential in drug discovery programs aimed at inflammatory diseases and bacterial infections.
Antibacterial Activity
The compound's antibacterial properties are supported by structural similarities to other known sulfonamides. For example, sulfonamides are often effective against Gram-positive and Gram-negative bacteria due to their ability to inhibit folic acid synthesis.
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide | Moderate | 10 |
| 3-chloro-4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide | Moderate | 15 |
Case Studies
- Microtubule Destabilization : In a study evaluating similar compounds, it was found that certain structural analogs could inhibit microtubule assembly at concentrations around 20 µM, suggesting potential applications in cancer therapy through disruption of cell division mechanisms .
- Cell Apoptosis Induction : Compounds with similar methoxy and halogen substitutions have shown efficacy in inducing apoptosis in cancer cell lines. For instance, analogs demonstrated enhanced caspase-3 activity at concentrations as low as 1 µM, indicating that this compound might share this property .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies suggest that the presence of halogen atoms can influence absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, toxicity assessments are necessary to evaluate safety profiles in clinical settings.
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the sulfonamide intermediate via nucleophilic substitution between 3-chloro-4-fluorobenzenesulfonyl chloride and 2-methoxy-2-(3-methoxyphenyl)ethylamine under basic conditions (e.g., NaHCO₃ or Et₃N in THF) .
- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.
Key parameters :- Temperature control (<0°C during sulfonylation to prevent side reactions).
- Solvent choice (polar aprotic solvents like DMF improve nucleophilicity of the amine).
- Stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and verify absence of impurities .
- HPLC-MS (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% typical for research-grade material).
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects of the methoxy and fluoro groups .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
Solubility :
- Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
Stability : - Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonamide group.
- Degradation observed at >40°C in polar solvents (e.g., DMSO) due to possible sulfonate ester formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodology :
- Analog synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with pyridyl or thiophene) to assess impact on target binding .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or cyclooxygenase .
- Biological assays : Test analogs against cell lines (e.g., cancer or microbial models) with IC₅₀ determination via MTT or resazurin assays .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
Approach :
- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA assay) to identify metabolic liabilities .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites that may alter efficacy .
- Dose-response recalibration : Adjust dosing regimens in animal models to account for bioavailability differences .
Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
Optimization techniques :
- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., over-chlorination) by precise control of residence time and temperature .
- Catalyst screening : Test Pd/C or Ni catalysts for selective coupling steps; monitor via in-line FTIR .
- DoE (Design of Experiments) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) for robust process scaling .
Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the 3-methoxy group in modulating sulfonamide binding to hydrophobic enzyme pockets .
- Material science applications : Explore its use as a ligand for metal-organic frameworks (MOFs) given the sulfonamide’s chelation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
